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molecular formula C15H24N2 B1272187 1-(4-tert-Butylbenzyl)piperazine CAS No. 956-61-6

1-(4-tert-Butylbenzyl)piperazine

Cat. No. B1272187
M. Wt: 232.36 g/mol
InChI Key: UQLCETYSARZZSR-UHFFFAOYSA-N
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Patent
US08916705B2

Procedure details

Synthesized according to General Procedure A: 4-tert-butylbenzyl bromide (4{20}, 4.05 mL, 22.0 mmol, 1 equiv.), piperazine (11.4 g, 132.1 mmol, 6 equiv.), THF (48.1 mL). Purification with flash column chromatography on silica gel (4:1 EtOAc:MeOH) afforded 5{20} (3.75 g, 73%) as a beige solid. 1H-NMR (500 MHz, CDCl3): δ 7.30 (d, 2H, J=8.5 Hz), 7.22 (d, 2H, J=8.5 Hz), 3.44 (s, 2H), 2.85 (t, 4H, J=5.0 Hz), 2.38 (br s, 4H), 1.54 (br s, 1H), 1.29 (s, 9H). 13C-NMR (125 MHz, CDCl3): δ 149.6, 134.7, 128.7, 124.8, 63.1, 54.3, 45.9, 34.2, 31.2.
Quantity
4.05 mL
Type
reactant
Reaction Step One
Quantity
11.4 g
Type
reactant
Reaction Step Two
Name
Quantity
48.1 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]([C:5]1[CH:12]=[CH:11][C:8]([CH2:9]Br)=[CH:7][CH:6]=1)([CH3:4])([CH3:3])[CH3:2].[NH:13]1[CH2:18][CH2:17][NH:16][CH2:15][CH2:14]1>C1COCC1>[C:1]([C:5]1[CH:12]=[CH:11][C:8]([CH2:9][N:13]2[CH2:18][CH2:17][NH:16][CH2:15][CH2:14]2)=[CH:7][CH:6]=1)([CH3:4])([CH3:3])[CH3:2]

Inputs

Step One
Name
Quantity
4.05 mL
Type
reactant
Smiles
C(C)(C)(C)C1=CC=C(CBr)C=C1
Step Two
Name
Quantity
11.4 g
Type
reactant
Smiles
N1CCNCC1
Step Three
Name
Quantity
48.1 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Synthesized
CUSTOM
Type
CUSTOM
Details
Purification with flash column chromatography on silica gel (4:1 EtOAc:MeOH)
CUSTOM
Type
CUSTOM
Details
afforded 5{20} (3.75 g, 73%) as a beige solid

Outcomes

Product
Name
Type
Smiles
C(C)(C)(C)C1=CC=C(CN2CCNCC2)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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